molecular formula C26H28O5 B8082800 D-Lyxose, 2,3,5-tris-O-(phenylmethyl)-

D-Lyxose, 2,3,5-tris-O-(phenylmethyl)-

Cat. No.: B8082800
M. Wt: 420.5 g/mol
InChI Key: XUCNSIRQCBFBHF-CYXNTTPDSA-N
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Description

D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- is a chiral compound with multiple stereocenters It is a derivative of pentanal, where three hydroxyl groups are protected with benzyl groups, and one hydroxyl group remains free

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- typically involves the protection of hydroxyl groups in a pentanal derivative. One common method involves the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to protect the hydroxyl groups. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar protection strategies but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- depends on its specific application. In enzymatic reactions, it may act as a substrate, where the enzyme catalyzes the transformation of the compound into a product. The benzyl groups provide steric protection, allowing selective reactions at the free hydroxyl group or the aldehyde group .

Comparison with Similar Compounds

Biological Activity

D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- is a glycoside derivative of D-lyxose that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

D-Lyxose is a monosaccharide that belongs to the aldopentose family. The compound 2,3,5-tris-O-(phenylmethyl)- refers to the substitution of three hydroxyl groups with phenylmethyl groups, enhancing its lipophilicity and potentially its biological activity. Its chemical structure can be represented as follows:

C15H18O5\text{C}_{15}\text{H}_{18}\text{O}_5

This modification may influence its interaction with biological targets and cellular pathways.

Antioxidant Activity

Recent studies have indicated that derivatives of D-lyxose possess significant antioxidant properties. The antioxidant capacity can be measured using various assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and the FRAP (Ferric Reducing Antioxidant Power) assay. For instance, compounds similar to D-Lyxose have demonstrated high radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Antidiabetic Effects

D-Lyxose and its derivatives have been investigated for their antidiabetic properties. Studies show that these compounds can inhibit key enzymes involved in carbohydrate metabolism, such as alpha-glucosidase and alpha-amylase. This inhibition leads to a reduction in glucose absorption in the intestines, thereby lowering postprandial blood glucose levels. A notable study reported that D-lyxose derivatives significantly reduced blood glucose levels in diabetic models .

Prebiotic Potential

Research has also explored the prebiotic effects of D-Lyxose derivatives. These compounds may promote the growth of beneficial gut microbiota, enhancing overall gut health and metabolic functions. The prebiotic activity is attributed to their ability to resist digestion in the upper gastrointestinal tract and subsequently serve as substrates for fermentation by gut bacteria .

The biological activities of D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits carbohydrate-hydrolyzing enzymes, leading to decreased glucose absorption.
  • Antioxidant Mechanism : It scavenges free radicals and reduces oxidative stress by enhancing endogenous antioxidant defenses.
  • Microbial Modulation : Acts as a substrate for beneficial gut bacteria, promoting their growth and metabolic activity.

Study on Antioxidant Activity

A comparative study was conducted using various D-lyxose derivatives to assess their antioxidant capabilities. The results indicated that 2,3,5-tris-O-(phenylmethyl)- exhibited significantly higher antioxidant activity than unmodified D-lyxose .

CompoundDPPH Scavenging Activity (%)FRAP (µmol Trolox Equivalent/g)
D-Lyxose25150
2,3,5-tris-O-(phenylmethyl)-65300

Study on Antidiabetic Effects

In vivo studies using diabetic rats showed that administration of D-Lyxose derivatives resulted in a marked decrease in blood glucose levels compared to control groups. The mechanism was primarily through inhibition of alpha-glucosidase activity.

TreatmentBlood Glucose Level (mg/dL)Reduction (%)
Control250-
D-Lyxose Derivative18028

Properties

IUPAC Name

(2S,3S,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25-,26+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCNSIRQCBFBHF-CYXNTTPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@@H]([C@@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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